

A Comprehensive Technical Guide to 2,2-Diphenylpropionitrile

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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2,2-diphenylpropionitrile**, a significant chemical intermediate. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.

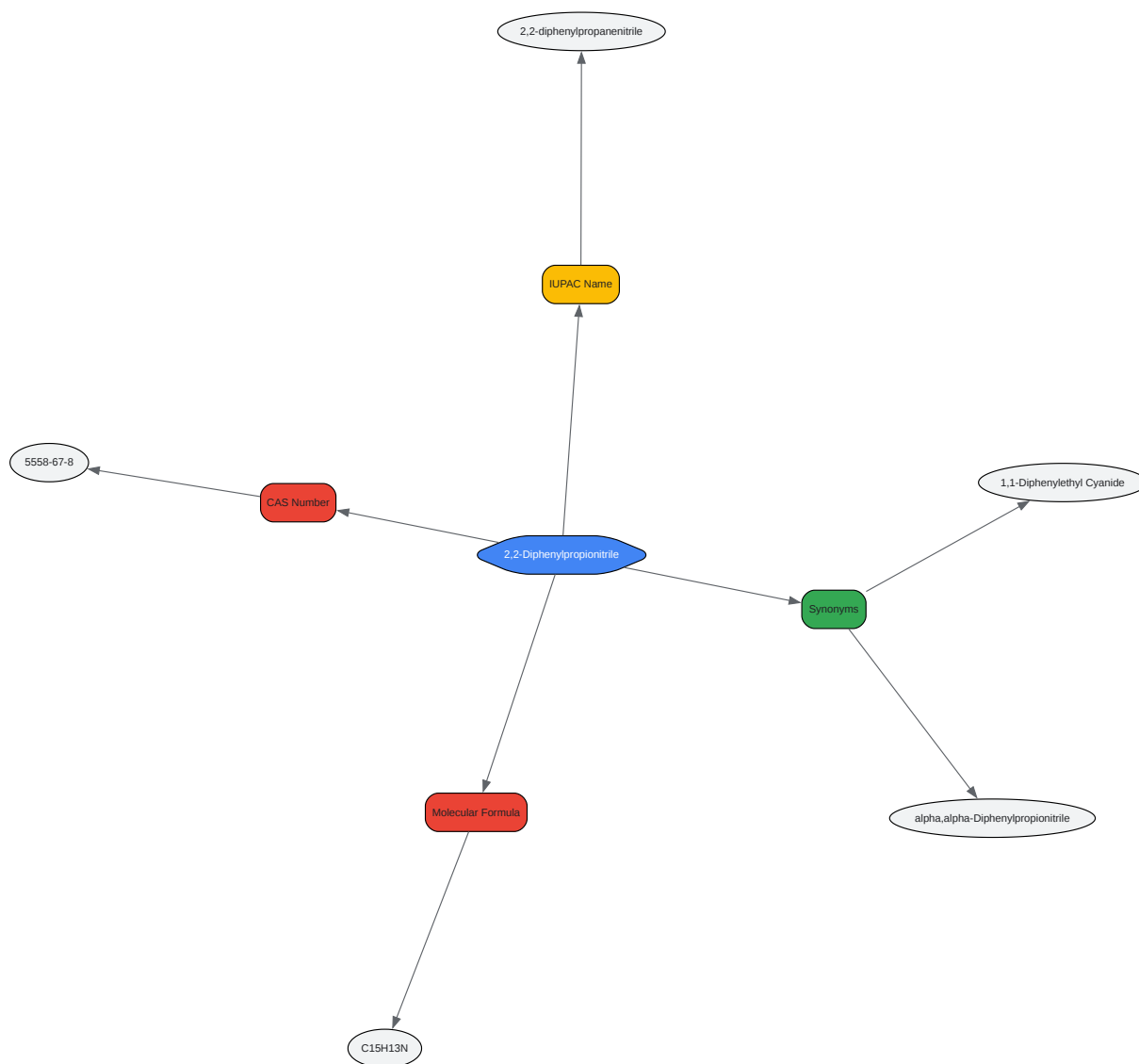
Chemical Identity and Nomenclature

The standardized IUPAC name for this compound is 2,2-diphenylpropanenitrile.[1] It is also widely known by its common name, **2,2-diphenylpropionitrile**. For clarity and comprehensive literature searching, a list of its synonyms is provided below.

Synonyms:

- 1,1-Diphenylethyl Cyanide[1]
- 2,2-Diphenylpropanenitrile[1]
- 2,2-diphenyl propionitrile[1]
- α,α -Diphenylpropionitrile[1]
- α -Methyl- α -phenylbenzeneacetonitrile[1]

- Benzeneacetonitrile, α -methyl- α -phenyl-[1]
- NSC 62703[1]



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Caption: Relationship between the common name, IUPAC name, synonyms, and other identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-diphenylpropanenitrile is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₃ N	[1]
Molecular Weight	207.27 g/mol	[1]
Boiling Point	145 °C at 2 mmHg	[2]
Density	1.109 g/mL	[2]
Refractive Index	1.5720	[2]
XLogP3-AA	3.6	[1]
Topological Polar Surface Area	23.8 Å ²	[1]
Physical Form	Liquid	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2,2-diphenylpropanenitrile are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis of 2,2-Diphenylpropanenitrile

A common method for the synthesis of 2,2-diphenylpropanenitrile is through the alkylation of diphenylacetoneitrile. A representative procedure is detailed below, adapted from literature reports.

Reaction:

Diphenylacetoneitrile + Methylating Agent \rightarrow 2,2-Diphenylpropanenitrile

Materials:

- Diphenylacetoneitrile
- Sodium amide (NaNH_2) or other strong base
- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride solution (saturated)
- Sodium sulfate (anhydrous)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- With stirring, add a solution of diphenylacetoneitrile in anhydrous diethyl ether dropwise from the dropping funnel.
- After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the carbanion.
- Cool the reaction mixture in an ice bath.
- Add methyl iodide dropwise via the dropping funnel at a rate that maintains a gentle reflux.
- After the addition of methyl iodide is complete, continue to stir the mixture at room temperature for an additional 2-3 hours or until the reaction is complete (monitored by TLC).

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-diphenylpropanenitrile.

Purification

The crude product from the synthesis can be purified by vacuum distillation to obtain a high-purity sample.

Apparatus:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer
- Thermometer

Procedure:

- Assemble the short-path distillation apparatus and ensure all joints are well-sealed.
- Transfer the crude 2,2-diphenylpropanenitrile to the distillation flask.
- Begin to evacuate the system slowly to the desired pressure (e.g., 2 mmHg).
- Once the desired pressure is reached, begin to heat the distillation flask with stirring.
- Collect the fraction that distills at approximately 145 °C at 2 mmHg.^[2]
- Discontinue the distillation once the main fraction has been collected, and allow the apparatus to cool to room temperature before releasing the vacuum.

Spectroscopic Analysis

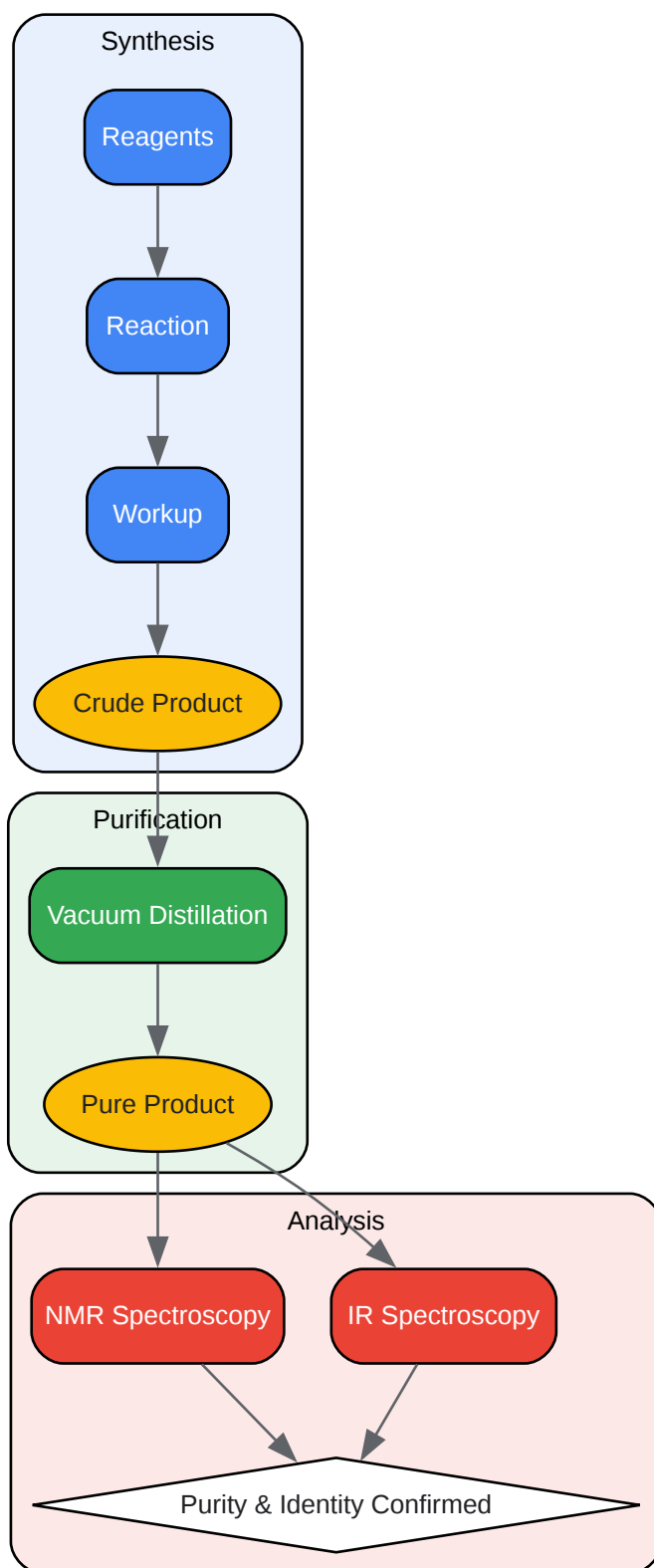
The identity and purity of the synthesized 2,2-diphenylpropanenitrile can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.
 - Expected chemical shifts (δ , ppm): Aromatic protons will appear in the range of 7.2-7.5 ppm, and the methyl protons will appear as a singlet around 1.9 ppm.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Expected chemical shifts (δ , ppm): The nitrile carbon will appear around 123 ppm, the quaternary carbon at approximately 50 ppm, the methyl carbon around 25 ppm, and the aromatic carbons in the 127-140 ppm region.

Infrared (IR) Spectroscopy

- Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Acquire the spectrum using an FTIR spectrometer.
 - Expected characteristic absorption bands (cm^{-1}): A sharp, strong absorption band around $2230\text{-}2240\text{ cm}^{-1}$ corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretch. Aromatic C-H stretching vibrations will be observed above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.



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Caption: A conceptual workflow for the synthesis, purification, and analysis of **2,2-diphenylpropionitrile**.

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